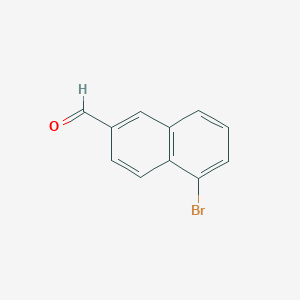

5-Bromonaphthalene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAFFLFJQFWYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372805 | |

| Record name | 5-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122349-66-0 | |

| Record name | 5-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Bromonaphthalene 2 Carbaldehyde

Direct and Indirect Bromination Approaches for Naphthalene (B1677914) Nucleus Functionalization

Introducing a bromine atom at a specific position on the naphthalene ring is a critical initial phase in the synthesis of 5-Bromonaphthalene-2-carbaldehyde. The choice between direct electrophilic bromination and indirect methods is dictated by the desired regioselectivity and the nature of the starting materials.

Regioselective Bromination Techniques for Naphthalene Derivatives

The regiochemical outcome of direct bromination on a naphthalene derivative is heavily influenced by the electronic effects of the substituents already present on the ring system. For precursors to this compound, such as 2-naphthoic acid, the existing carboxyl group is deactivating and directs incoming electrophiles to the meta-positions (C-5 and C-8). A known procedure involves the reaction of 2-naphthoic acid with bromine in acetic acid, which results in a mixture of the desired 5-bromo-2-naphthoic acid and the isomeric 8-bromo-2-naphthoic acid. reddit.com This mixture necessitates separation to isolate the correct precursor for subsequent steps.

The choice of brominating agent and reaction conditions can significantly impact selectivity. While elemental bromine is common, other reagents like N-bromosuccinimide (NBS) are also employed, often in conjunction with catalysts or specific solvents to enhance regioselectivity. nih.govresearchgate.net For instance, the bromination of 1-bromonaphthalene (B1665260) can yield different products depending on the conditions; photobromination at reflux temperatures favors the formation of 1,5-dibromonaphthalene. researchgate.net

Table 1: Examples of Regioselective Bromination on Naphthalene Derivatives

| Starting Material | Reagent(s) | Key Conditions | Major Product(s) | Reference |

| 2-Naphthoic Acid | Br₂ | Acetic Acid | 5-Bromo-2-naphthoic acid, 8-Bromo-2-naphthoic acid | reddit.com |

| 1-Bromonaphthalene | Br₂ | CCl₄, Reflux, Photolysis | 1,5-Dibromonaphthalene | researchgate.net |

| 2-Methylnaphthalene | Br₂O (electrochemically generated) | Two-phase electrolysis | 1-Bromo-2-methylnaphthalene | cecri.res.in |

| Catechol | NBS, HBF₄ | Acetonitrile, -30°C to RT | 4-Bromobenzene-1,2-diol (100% yield) | nih.gov |

Introduction of Halogen Substituents on Naphthalene Precursors

When direct bromination fails to provide the desired isomer or gives inseparable mixtures, indirect methods involving functional group transformations offer a powerful alternative. The Sandmeyer reaction is a classic and highly reliable method for introducing a bromine atom with high regiochemical control. wikipedia.orgnih.gov This reaction proceeds via the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium group with a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgjustia.com

For example, the synthesis of 6-bromo-2-naphthoic acid has been achieved by first preparing 6-amino-2-naphthoic acid, which is then subjected to a diazotization reaction followed by treatment with copper bromide to yield the target bromo-substituted acid. google.com A similar strategy could be envisioned for the 5-bromo isomer, starting from 5-amino-2-naphthoic acid.

In some cases, existing functional groups can interfere with the Sandmeyer reaction. For instance, the direct Sandmeyer reaction on 5-amino-2-naphthol (B50111) is problematic due to the activating nature of the hydroxyl group. mdpi.com To overcome this, a sulfonic acid group can be temporarily introduced at the C-1 position. This group deactivates the ring, facilitating a clean Sandmeyer reaction to introduce the bromine at C-5. The sulfonic acid group is then removed under acidic conditions to yield 5-bromo-2-naphthol. mdpi.com

Methods for Formylation of Naphthalene Ring Systems

The introduction of a formyl group (-CHO) is the second key transformation. Formylation can be achieved either by modifying an existing substituent, such as a carboxylic acid, or by directly introducing the aldehyde group onto the brominated naphthalene ring. wikipedia.org

Conversion Pathways from Naphthalene Carboxylic Acids to Carbaldehydes

A robust and common route to aromatic aldehydes is the reduction of a corresponding carboxylic acid or its derivatives. A multi-step synthesis of this compound can proceed from 5-bromo-2-naphthoic acid. The carboxylic acid is typically first activated by converting it into a more reactive species like an acid chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 5-bromo-2-naphthoyl chloride can then be selectively reduced to the aldehyde. A variety of reducing agents can be employed for this step, with lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) being a well-established reagent for the partial reduction of acid chlorides to aldehydes.

Formylation of Halogenated Naphthalenes

Direct formylation of a halogenated naphthalene offers a more convergent synthetic route. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic systems. organic-chemistry.orgchemistrysteps.com This reaction uses a formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org The electrophilic Vilsmeier reagent then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. The success and regioselectivity of this reaction on bromonaphthalenes depend on the electronic influence of the bromo-substituent and any other groups present. Generally, the Vilsmeier-Haack reaction works best on activated aromatic rings. chemistrysteps.com

Other direct formylation methods include the Gattermann-Koch and Rieche reactions, although these may have different substrate scopes and limitations. wikipedia.orggoogle.com

Table 2: Common Formylation Reactions for Aromatic Compounds

| Reaction Name | Typical Reagents | Description | Reference |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgcambridge.org | organic-chemistry.org |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Formylation of benzene (B151609) and alkylbenzenes at high pressure. | wikipedia.org |

| Gattermann Reaction | HCN, HCl, Lewis Acid | Synthesizes aromatic aldehydes using cyanides. | wikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid | Formylation of aromatic compounds. | wikipedia.org |

| Reduction of Acid Chloride | Carboxylic Acid → Acid Chloride (e.g., SOCl₂) → Aldehyde (e.g., LiAlH(OtBu)₃) | Two-step conversion of a carboxylic acid to an aldehyde. |

Multi-Step Synthesis of this compound and its Isomers

The assembly of this compound is typically accomplished through a linear, multi-step synthetic sequence that combines the previously discussed bromination and formylation strategies. youtube.comyoutube.com

A logical and documented pathway begins with a commercially available naphthalene derivative, such as 2-naphthoic acid. reddit.com

A plausible synthetic route is as follows:

Bromination: 2-Naphthoic acid is subjected to electrophilic bromination using bromine in a suitable solvent like acetic acid. This step yields a mixture of isomers, primarily 5-bromo-2-naphthoic acid and 8-bromo-2-naphthoic acid.

Isomer Separation: The desired 5-bromo-2-naphthoic acid must be carefully separated from the isomeric byproducts, typically through techniques like fractional crystallization or chromatography.

Acid Chloride Formation: The purified 5-bromo-2-naphthoic acid is converted to the more reactive 5-bromo-2-naphthoyl chloride. This is commonly achieved by refluxing with thionyl chloride (SOCl₂).

Reduction to Aldehyde: The final step is the controlled reduction of the acid chloride to this compound. This is carefully performed using a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, to prevent over-reduction to the corresponding alcohol.

The synthesis of isomers, such as 6-bromo-2-naphthaldehyde, follows similar principles but starts with different precursors or employs reactions that favor different regioselectivity. For example, 6-bromo-2-methylnaphthalene can be oxidized to 6-bromo-2-naphthaldehyde, demonstrating how the initial substitution pattern dictates the final product. google.com

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential addition of functional groups to a starting material. | Straightforward to plan. | Overall yield can be low in long sequences. synarchive.com |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Higher overall yields, more efficient for complex targets. sciepublish.comcommonorganicchemistry.com | May require more complex initial planning. |

Optimization of Reaction Conditions for Enhanced Yields and Purity

The successful synthesis of this compound hinges on the careful optimization of reaction conditions for the key transformations: bromination and formylation.

A plausible synthetic pathway involves the formylation of a pre-existing bromonaphthalene derivative. For instance, the formylation of 1-bromonaphthalene could be explored. The direct bromination of naphthalene typically yields 1-bromonaphthalene as the major product under kinetic control. wikipedia.orgorgsyn.orgchemicalbook.com

Formylation Reactions:

Several classical methods exist for the introduction of a formyl group onto an aromatic ring.

Vilsmeier-Haack Reaction: This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, which is an electrophilic iminium salt. cambridge.orgchemistrysteps.comwikipedia.org This reagent then attacks an electron-rich aromatic ring. The resulting iminium ion is subsequently hydrolyzed to afford the aldehyde. wikipedia.org The Vilsmeier-Haack reaction is generally effective for activated aromatic systems. chemistrysteps.com

Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄). synarchive.comwikipedia.orgdbpedia.org It is particularly effective for electron-rich aromatic compounds, including phenols and their ethers. mdpi.com

Grignard Reaction: An alternative strategy involves the formation of a Grignard reagent from a dibromonaphthalene species, followed by reaction with a formylating agent like DMF. google.comgoogle.com The optimization of Grignard reactions often involves controlling the temperature to prevent side reactions and ensuring the use of anhydrous solvents. mit.edu For example, a process for synthesizing 6-methoxy-2-naphthaldehyde (B117158) involves the Grignard reaction of 6-bromo-2-methoxynaphthalene with magnesium, followed by the addition of DMF. google.com

A key challenge in the synthesis of this compound is achieving the desired regioselectivity. The starting material and the reaction conditions will dictate the position of the incoming formyl group. For instance, starting with 1-bromonaphthalene, the electronic and steric effects of the bromine atom will influence the site of formylation.

Optimization of a potential Grignard-based route could involve the following considerations:

| Parameter | Consideration |

| Starting Material | A dibromonaphthalene might be necessary to direct the Grignard formation and subsequent formylation to the desired positions. |

| Solvent | Anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether are standard for Grignard reactions. google.com |

| Temperature | Low temperatures are often crucial to control the reactivity of the Grignard reagent and prevent side reactions. mit.edu |

| Formylating Agent | N,N-Dimethylformamide (DMF) is a common and effective formylating agent for Grignard reagents. google.comgoogle.com |

Novel Synthetic Approaches for Naphthalene-Based Carbaldehydes

While classical methods remain valuable, the field of organic synthesis is continuously evolving, with new methodologies offering improved efficiency, selectivity, and functional group tolerance.

Recent advances in metal-catalyzed reactions have provided powerful tools for the construction of substituted naphthalenes. thieme-connect.com Palladium-catalyzed cross-coupling reactions, for example, have been extensively used to form new carbon-carbon and carbon-heteroatom bonds. While not a direct formylation, these methods could be used to construct a complex naphthalene core which is then formylated. For instance, a Suzuki coupling could be used to introduce a substituent that directs a subsequent formylation reaction.

Photocatalysis has also emerged as a powerful technique for organic synthesis, often proceeding under mild conditions. dntb.gov.ua Recent work has demonstrated the use of photoredox catalysis for the formylation of indoles, suggesting that similar strategies could potentially be developed for naphthalene systems. dntb.gov.ua

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer a highly convergent and atom-economical approach. The synthesis of naphthol diazenyl scaffold-based Schiff bases, for example, involves the condensation of 2-hydroxy naphthaldehyde azo dyes with various amines, showcasing the utility of naphthaldehydes in multi-component strategies. nih.gov

Furthermore, the development of novel formylating agents and catalytic systems continues to expand the toolkit for aldehyde synthesis. These modern approaches, while perhaps not yet applied to the specific synthesis of this compound, represent the forefront of synthetic chemistry and offer promising future avenues for the efficient and selective preparation of this and other functionalized naphthalene derivatives.

Chemical Reactivity and Transformation Pathways of 5 Bromonaphthalene 2 Carbaldehyde

Reactivity of the Bromo-Substituent in Naphthalene (B1677914) Systems

The carbon-bromine (C-Br) bond in 5-Bromonaphthalene-2-carbaldehyde is a versatile handle for synthetic transformations, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to modifying the naphthalene core and synthesizing more complex molecular architectures.

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of aryl halides like this compound. These reactions offer efficient and selective methods for bond formation under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. rsc.org For this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the naphthalene ring.

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromonaphthalene, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

The presence of the aldehyde group is generally well-tolerated in Suzuki-Miyaura couplings, making it an effective method for synthesizing functionalized naphthaldehyde derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst for C-C bond formation |

| Ligand | PPh₃, SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

This table presents typical components and conditions for Suzuki-Miyaura reactions based on established protocols for similar aryl bromides.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. wikipedia.org This reaction allows for the introduction of a vinyl group at the 5-position of the naphthalene core. The general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by alkene insertion into the palladium-carbon bond and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes. For this compound, it would produce 5-alkynylnaphthalene-2-carbaldehyde derivatives. The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org Modern protocols sometimes proceed without the copper co-catalyst under specific conditions. organic-chemistry.org

Table 2: Comparison of Heck and Sonogashira Coupling Reactions

| Feature | Heck Reaction | Sonogashira Coupling |

| Coupling Partner | Alkene | Terminal Alkyne |

| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp) |

| Typical Catalysts | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI |

| Product Type | Substituted Alkene (Stilbene derivative) | Arylalkyne |

This table summarizes the key differences between the Heck and Sonogashira reactions as they would apply to the functionalization of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. It allows for the synthesis of arylamines from this compound by reacting it with primary or secondary amines in the presence of a palladium catalyst and a strong base. The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. liverpool.ac.uk

Similar palladium-catalyzed conditions can be employed to form other carbon-heteroatom bonds. For example, coupling with alcohols or thiols can yield aryl ethers and aryl thioethers, respectively, providing versatile pathways to a wide range of functionalized naphthalene derivatives.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the aldehyde group (-CHO) is an electron-withdrawing group. However, it is located on a different ring of the naphthalene system from the bromo-substituent. This meta-like relationship significantly reduces its ability to stabilize the negative charge of the Meisenheimer complex through resonance. Consequently, direct nucleophilic substitution of the bromine atom on this compound is generally unfavorable under standard SNAr conditions and requires harsh reaction conditions or the use of very strong nucleophiles. libretexts.orgyoutube.com Transition metal-catalyzed coupling reactions are therefore the preferred methods for substituting the bromine atom.

Grignard reagents are powerful organometallic compounds formed by the reaction of an organic halide with magnesium metal. masterorganicchemistry.com The formation of a Grignard reagent from an aryl bromide like this compound would involve the insertion of magnesium into the C-Br bond to form an organomagnesium halide. This transformation effectively reverses the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile. masterorganicchemistry.com

However, a significant challenge exists in forming the Grignard reagent of this compound. The aldehyde group is highly electrophilic and readily reacts with nucleophilic Grignard reagents. youtube.com Therefore, if the Grignard reagent were to form, it would likely react intramolecularly or with another molecule of the starting material, leading to a complex mixture of products.

To successfully form the Grignard reagent from this compound, the aldehyde group must first be protected. This involves converting the aldehyde into a less reactive functional group, such as an acetal, which does not react with Grignard reagents. After the protection step, the Grignard reagent can be formed and used in a subsequent reaction. Finally, a deprotection step (e.g., acid-catalyzed hydrolysis) would be required to restore the aldehyde functionality.

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Naphthalene Carbaldehyde Functional Group

The carbaldehyde group attached to the naphthalene ring is a versatile functional handle, enabling a wide array of synthetic modifications. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of an aldehyde is sp2 hybridized and electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgbyjus.com This initial attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to steric and electronic factors. libretexts.orgbyjus.com The presence of only one alkyl or aryl substituent on the carbonyl carbon in aldehydes results in less steric hindrance compared to the two substituents in ketones. libretexts.org Electronically, the carbonyl group of an aldehyde is more polarized and thus more electrophilic. byjus.com

The general mechanism for nucleophilic addition to an aldehyde is as follows:

A nucleophile attacks the electrophilic carbonyl carbon. byjus.com

The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. byjus.com

Protonation of the alkoxide intermediate by an acid source yields the final alcohol product. libretexts.org

In the context of this compound, the electron-withdrawing effect of the bromine atom and the naphthalene ring can further enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

Condensation reactions involving the aldehyde group of this compound are pivotal for the construction of various heterocyclic systems. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond, followed by a dehydration step.

The reaction of an aldehyde with a primary amine yields a Schiff base, a compound containing a carbon-nitrogen double bond (imine). derpharmachemica.comnih.gov This reaction is a cornerstone in synthetic chemistry and is fundamental to the formation of many biologically relevant molecules. derpharmachemica.com The formation of a Schiff base from an aldehyde and a primary amine proceeds through a two-step mechanism: the formation of a carbinolamine intermediate followed by its dehydration. eijppr.com

An example is the condensation of 5-bromo-2-hydroxybenzaldehyde with aniline (B41778) to form a Schiff base ligand, which can then be used to prepare various metal complexes. researchgate.netrecentscientific.com While this example uses a different bromo-substituted aldehyde, the underlying principle of Schiff base formation is directly applicable to this compound. The reaction of this compound with a primary amine would be expected to proceed readily to form the corresponding imine. The formation of this compound oxime is another example of this type of reactivity. stenutz.eu

Table 1: Examples of Schiff Base Formation

| Aldehyde | Amine | Product |

|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Schiff base ligand researchgate.netrecentscientific.com |

The Friedländer synthesis is a classic method for the preparation of quinoline (B57606) derivatives. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. organic-chemistry.org The mechanism can proceed through two possible pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol condensation. wikipedia.org

Given the structure of this compound, it could potentially participate in Friedländer-type reactions if coupled with an appropriate amino-substituted reactant. More broadly, the aldehyde functionality allows for various cyclization strategies to build fused heterocyclic systems. Recent advancements in the Friedländer synthesis include the use of visible-light-driven, metal-free photocatalysis. nih.govnih.gov

Olefination reactions are crucial for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods for converting aldehydes and ketones into alkenes.

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, producing an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comlibretexts.org This reaction is highly versatile and allows for the precise placement of the double bond. libretexts.org The ylide is typically prepared by treating a phosphonium salt with a strong base. libretexts.org The reaction mechanism is thought to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. nrochemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.orgalfa-chemistry.com The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates to give the alkene. wikipedia.orgnrochemistry.com

Both the Wittig and HWE reactions are applicable to this compound, providing synthetic routes to a variety of vinyl-substituted bromonaphthalene derivatives. The choice between the two methods would depend on the desired stereochemistry of the resulting alkene and the nature of the substituents on the phosphonium ylide or phosphonate reagent.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium ylide masterorganicchemistry.comlibretexts.org | Phosphonate carbanion wikipedia.org |

| Byproduct | Triphenylphosphine oxide masterorganicchemistry.com | Water-soluble dialkylphosphate wikipedia.orgalfa-chemistry.com |

| Typical Stereoselectivity | (Z)-alkenes with non-stabilized ylides, (E)-alkenes with stabilized ylides nrochemistry.com | Predominantly (E)-alkenes wikipedia.orgnrochemistry.com |

| Reactivity of Nucleophile | Less nucleophilic | More nucleophilic wikipedia.org |

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The choice of oxidant depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

Reduction: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are two of the most common reagents for this purpose. NaBH4 is a milder reducing agent and is often preferred for its selectivity, as it will typically not reduce other functional groups such as esters or carboxylic acids. LiAlH4 is a much stronger reducing agent and will reduce a wider range of functional groups.

For this compound, reduction with NaBH4 would be expected to selectively reduce the aldehyde to the corresponding primary alcohol, (5-bromonaphthalen-2-yl)methanol, leaving the bromo-substituted aromatic ring intact.

Condensation Reactions for Heterocycle Formation

Chemo- and Regioselectivity in the Reactions of this compound

The presence of two distinct reactive sites—the formyl group (-CHO) and the bromo group (-Br)—on the naphthalene scaffold of this compound presents a challenge and an opportunity in synthetic chemistry. The selective transformation of one group while leaving the other intact is a key aspect of its chemical reactivity.

The aldehyde group is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic substitution, while the bromo group is a deactivating but ortho-, para-directing group. However, the primary reactivity of the aldehyde group is centered on nucleophilic addition to the carbonyl carbon, while the bromo group is susceptible to nucleophilic aromatic substitution or participation in metal-catalyzed cross-coupling reactions.

Detailed studies specifically outlining the chemo- and regioselectivity of a wide array of reactions on this compound are not extensively documented in publicly available research. However, based on the known reactivity of similar aromatic aldehydes and aryl bromides, a general understanding of its selective transformations can be inferred. For instance, reactions like Wittig olefination or condensation with active methylene (B1212753) compounds would be expected to occur selectively at the aldehyde function without affecting the bromo group. Conversely, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings would target the carbon-bromine bond, leaving the aldehyde group untouched under appropriate conditions.

An example of a transformation involving the aldehyde group is the formation of the corresponding oxime, this compound oxime, through reaction with hydroxylamine. beilstein-journals.org This demonstrates the accessibility of the carbonyl group to nucleophilic attack.

Table 1: Potential Chemoselective Reactions of this compound

| Reactive Site | Reaction Type | Potential Reagents | Expected Product Type |

| Aldehyde | Nucleophilic Addition | Grignard Reagents (R-MgBr) | Secondary Alcohol |

| Aldehyde | Wittig Reaction | Phosphonium Ylides (Ph3P=CHR) | Alkene |

| Aldehyde | Reductive Amination | Amine (R-NH2), NaBH3CN | Secondary or Tertiary Amine |

| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl Compound |

| Bromo Group | Heck Coupling | Alkene, Pd catalyst, Base | Alkenylnaphthalene |

| Bromo Group | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynylnaphthalene |

Mechanistic Investigations of Reaction Pathways Involving this compound

Comprehensive mechanistic investigations, including computational and detailed experimental studies, specifically focused on the reaction pathways of this compound are scarce in the available scientific literature. The mechanisms of its reactions are generally presumed to follow well-established pathways for transformations of aromatic aldehydes and aryl halides.

For reactions at the aldehyde group, such as nucleophilic additions, the mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. For transformations like the Wittig reaction, the mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

In the case of reactions involving the bromo substituent, such as palladium-catalyzed cross-coupling reactions, the mechanisms are well-understood catalytic cycles. For example, the Suzuki coupling mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While these general mechanisms are applicable, specific kinetic and thermodynamic data for the reactions of this compound, which would provide deeper insights into its reactivity profile, are not readily found in the surveyed literature. Such studies would be valuable for optimizing reaction conditions and understanding the electronic and steric effects of the naphthalene system on the transition states of these transformations.

Design and Synthesis of Functionalized Derivatives and Analogues of 5 Bromonaphthalene 2 Carbaldehyde

Structural Modifications of the Naphthalene (B1677914) Ring System

Modifications to the core naphthalene ring of 5-Bromonaphthalene-2-carbaldehyde can be achieved through various synthetic methodologies, enabling the introduction of additional functional groups and altering the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions, for instance, can introduce substituents such as nitro or acyl groups at positions amenable to substitution on the naphthalene nucleus. The directing effects of the existing bromo and formyl groups play a crucial role in determining the regioselectivity of these reactions.

Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds directly onto the naphthalene ring, provided a suitable precursor with additional leaving groups is synthesized. These modifications are instrumental in fine-tuning the properties of the resulting derivatives for various applications.

Derivatization via Transformations of the Bromo-Substituent

The bromo-substituent at the 5-position of the naphthalene ring is a key handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for structural diversification.

One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction . researchgate.nethnuejs.edu.vnmdpi.comresearchgate.net This palladium-catalyzed reaction couples the aryl bromide with a variety of organoboron compounds, such as boronic acids or boronic esters, to form a new carbon-carbon bond. This strategy has been successfully employed to synthesize a range of biaryl compounds. For instance, the coupling of a bromo-aryl aldehyde, a close analogue to our target compound, with various arylboronic acids has been demonstrated to proceed with high efficiency. researchgate.net

Another powerful tool is the Sonogashira coupling reaction , which involves the palladium- and copper-co-catalyzed reaction of the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction leads to the formation of aryl alkynes, which are versatile intermediates for the synthesis of more complex molecules, including polycyclic aromatic hydrocarbons and conjugated systems. The reaction is typically carried out under mild conditions, making it suitable for a wide range of substrates. wikipedia.orgorganic-chemistry.org

The following table summarizes representative examples of derivatization at the bromo-substituent:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative | researchgate.nethnuejs.edu.vnmdpi.comresearchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne derivative | wikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.orgresearchgate.net |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenylnaphthalene derivative | researchgate.net |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Arylnaphthalene derivative | N/A |

| Cyanation | Cyanide source (e.g., KCN, Zn(CN)2), Pd catalyst | Naphthalene-carbonitrile derivative | N/A |

Diversification through Reactions at the Carbaldehyde Group

The carbaldehyde group at the 2-position of the naphthalene ring offers a rich platform for a wide array of chemical transformations, leading to a vast number of derivatives with diverse functionalities.

Olefin-forming reactions , such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction , are particularly valuable for extending the carbon framework. The Wittig reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene. nrochemistry.commasterorganicchemistry.comchadsprep.comlibretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. nrochemistry.com

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and generally provides excellent E-selectivity for the resulting alkene. wikipedia.orgnrochemistry.comslideshare.netresearchgate.netorganic-chemistry.org This reaction is known for its high reliability and the ease of removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org

The carbaldehyde can also undergo reduction to the corresponding alcohol using reducing agents like sodium borohydride (B1222165), or oxidation to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or Jones reagent. Furthermore, it can participate in reductive amination to form secondary or tertiary amines, and serve as a substrate for the formation of various heterocyclic rings through condensation reactions with appropriate nucleophiles. nih.govsciepub.comfardapaper.irresearchgate.net

Here is a summary of common reactions at the carbaldehyde group:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Wittig Reaction | Phosphorus ylide | Alkene | nrochemistry.commasterorganicchemistry.comchadsprep.comlibretexts.orglibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate ester, base | (E)-Alkene | wikipedia.orgnrochemistry.comslideshare.netresearchgate.netorganic-chemistry.org |

| Reduction | NaBH4, MeOH | Alcohol | beilstein-journals.org |

| Oxidation | KMnO4 or CrO3/H2SO4 | Carboxylic acid | N/A |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine | N/A |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system | fardapaper.ir |

| Imine Formation | Primary amine | Imine (Schiff base) | N/A |

Synthesis of Polycyclic Aromatic Compounds Incorporating this compound Motifs

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. nih.govnih.govresearchgate.netrsc.orgmun.ca These extended π-systems are of significant interest due to their unique photophysical and electronic properties.

A common strategy involves a sequence of reactions that first functionalize one of the reactive sites, followed by an intramolecular cyclization reaction. For example, a Sonogashira coupling at the bromo position to introduce an alkyne, followed by a reaction at the aldehyde group to create a suitable precursor, can set the stage for an intramolecular cyclization to form a new aromatic ring.

Another approach is to utilize intermolecular reactions where this compound acts as a key building block. For instance, a Wittig or HWE reaction can be used to create a stilbene-like intermediate, which can then undergo a photocyclization reaction (Mallory reaction) to form a phenanthrene-like core. mun.ca

Furthermore, multicomponent reactions, where three or more reactants combine in a single synthetic operation, can provide rapid access to complex heterocyclic structures incorporating the 5-bromonaphthalene motif. fardapaper.ir

The following table outlines some synthetic strategies for the construction of polycyclic systems:

| Synthetic Strategy | Key Reactions | Resulting Polycyclic System | Reference |

| Intramolecular Cyclization | Sonogashira coupling, followed by cyclization | Benzo[ghi]fluoranthene derivatives | N/A |

| Photocyclization | Wittig/HWE reaction, followed by Mallory reaction | Dibenzo[c,g]phenanthrene derivatives | mun.ca |

| Friedel-Crafts Acylation/Alkylation | Lewis acid-catalyzed reaction with an arene | Benz[a]anthracene derivatives | N/A |

| Multicomponent Reactions | Condensation with active methylene compounds and amines | Naphthopyridine derivatives | fardapaper.ir |

Emerging Research Directions and Future Perspectives for 5 Bromonaphthalene 2 Carbaldehyde

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and improving energy efficiency. While specific green synthesis routes for 5-Bromonaphthalene-2-carbaldehyde are still under extensive development, current research on related naphthalene (B1677914) derivatives points towards promising future methodologies.

One potential avenue is the use of less hazardous brominating agents and catalysts. Traditional bromination methods often involve elemental bromine, which is highly toxic and corrosive. Greener alternatives could involve the use of N-bromosuccinimide (NBS) with a solid acid catalyst or enzymatic halogenation, which offers high regioselectivity under mild conditions. chemrxiv.org Another approach is the application of photocatalysis, which can enable the use of visible light to drive chemical transformations, reducing the need for high temperatures and harsh reagents. mdpi.commdpi.com

Furthermore, the synthesis of naphthaldehyde derivatives from renewable starting materials is a key goal. Research into the use of ionic liquids as recyclable catalysts and solvents for naphthalene functionalization presents a viable green alternative to conventional volatile organic solvents. rsc.org

Implementation in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced safety, better process control, and scalability. The application of continuous-flow technology to the synthesis of naphthalene derivatives has shown significant promise. rsc.org While a dedicated flow synthesis for this compound has not yet been reported, the existing literature on related compounds suggests its feasibility and potential advantages.

The benefits of a continuous-flow approach for synthesizing this compound would include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. The integration of in-line purification and analysis techniques could further streamline the manufacturing process, making it more efficient and cost-effective.

Exploration of Novel Catalytic Systems for Selective Functionalization

The presence of both a bromo and an aldehyde group on the naphthalene scaffold of this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions allow for the selective modification of the molecule at the C-Br bond, opening up a vast chemical space for the synthesis of novel functional molecules.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. nih.govyork.ac.uk The following table summarizes some of the key catalytic systems that could be applied to this compound:

| Reaction Type | Catalyst System | Coupling Partner | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base | Arylboronic acids | Aryl-substituted naphthaldehydes | Formation of C-C bonds, synthesis of complex aromatic systems |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base | Terminal alkynes | Alkynyl-substituted naphthaldehydes | Formation of C-C triple bonds, synthesis of conjugated materials organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base | Amines, amides | Amino- or amido-substituted naphthaldehydes | Formation of C-N bonds, synthesis of pharmaceutically relevant scaffolds wikipedia.orgcapes.gov.brorganic-chemistry.orglibretexts.org |

| Heck Coupling | Pd catalyst, base | Alkenes | Alkenyl-substituted naphthaldehydes | Formation of C-C double bonds, extension of conjugation |

These catalytic methods offer a powerful toolkit for chemists to precisely engineer the structure of this compound and its derivatives for specific applications.

Investigation of Unconventional Reactivity Pathways and Supramolecular Assembly

Beyond traditional reactions, researchers are exploring the unconventional reactivity of functionalized naphthalenes to create complex molecular architectures. The aldehyde group in this compound can participate in various condensation reactions to form Schiff bases, imines, and other extended π-systems. These reactions are often reversible, allowing for the creation of dynamic covalent systems.

The planar and aromatic nature of the naphthalene core, combined with the potential for hydrogen bonding and halogen bonding through its substituents, makes this compound a promising candidate for the construction of supramolecular assemblies. rsc.org These self-assembled structures, such as gels, liquid crystals, and nanotubes, can exhibit novel properties and functions. The interplay of π-π stacking, hydrogen bonding, and halogen bonding can be tuned by modifying the substituents on the naphthalene ring, leading to a high degree of control over the resulting supramolecular architecture.

Integration into Multifunctional Materials and Hybrid Systems

The unique electronic and structural features of this compound make it an attractive building block for the creation of multifunctional materials. One of the most promising areas is its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The aldehyde and bromo functionalities can be further modified to create dicarboxylic acids or other coordinating groups that can bind to metal nodes, forming porous, crystalline materials with applications in gas storage, separation, and catalysis.

Furthermore, the naphthalene unit can be incorporated into polymers to create materials with tailored optical and electronic properties. For instance, polymers containing naphthalene derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the bromo- and aldehyde groups allows for the fine-tuning of the polymer's properties, such as its solubility, processability, and charge-transport characteristics.

Potential for Advanced Applications in Chemical Biology and Diagnostics

The development of fluorescent probes for the detection of biologically important species is a rapidly growing field. Naphthalene-based fluorophores are widely used in the design of such probes due to their excellent photophysical properties, including high quantum yields and sensitivity to their local environment. nih.govnih.govucsd.edu

This compound serves as an excellent scaffold for the development of fluorescent probes. The aldehyde group can be readily reacted with various recognition moieties, such as amines or hydrazines, to create sensors for specific analytes like metal ions, anions, or reactive oxygen species. nih.govresearchgate.net The bromo substituent can be used to further tune the probe's photophysical properties or to attach it to other molecules or surfaces.

The following table outlines the potential design of fluorescent probes based on this compound:

| Target Analyte | Recognition Moiety | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Cu²⁺, Al³⁺) | Schiff base or hydrazone | Chelation-induced fluorescence quenching or enhancement | Environmental monitoring, cellular imaging nih.govnih.gov |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bond donors | Anion binding leading to a change in fluorescence | Detection of toxic anions |

| Reactive Oxygen Species (ROS) | Boronate esters | Oxidation of the boronate leading to a change in fluorescence | Studying oxidative stress in biological systems |

| Biomolecules (e.g., proteins, DNA) | Reactive groups for bioconjugation | Covalent labeling of biomolecules | Bioimaging, diagnostics |

The versatility of this compound in the design of fluorescent probes highlights its significant potential in the fields of chemical biology and medical diagnostics.

Q & A

Basic Research Questions

Q. What are the key molecular identifiers and physicochemical properties of 5-Bromonaphthalene-2-carbaldehyde?

- Answer : The compound has a molecular formula of C₁₁H₇BrO , a molecular weight of 235.08 g/mol , and an MDL number MFCD01110833 . Key physicochemical properties include solubility in organic solvents (e.g., chloroform, ether), which can be inferred from structurally similar brominated naphthalenes . Characterization typically involves FT-IR (for aldehyde C=O stretch ~1700 cm⁻¹), ¹³C/¹H NMR (to confirm bromine and aldehyde proton environments), and mass spectrometry (for molecular ion peaks and fragmentation patterns) .

Q. How should this compound be safely handled in laboratory settings?

- Answer : While specific toxicological data for this compound are limited, safety protocols for brominated aromatic aldehydes recommend:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- First Aid : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes if exposed .

- Storage : Store in a cool, dry place, away from oxidizers, based on stability data for bromonaphthalene derivatives .

Q. What analytical techniques are recommended for confirming the purity of this compound?

- Answer :

- HPLC/GC : To assess purity (>95%) and detect organic impurities .

- Elemental Analysis : Verify %C, %H, and %Br to confirm stoichiometry .

- Melting Point : Compare observed values (e.g., 162–166°C for analogous bromophthalides) to literature ranges .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for scalability?

- Answer : Methodologies for brominated carboxaldehydes often involve:

- Friedel-Crafts Acylation : Bromination of naphthalene followed by formylation at the 2-position .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using boronic acids and bromonaphthalene precursors .

- Yield Optimization : Use catalysts like Pd(PPh₃)₄ and optimize reaction temperature (e.g., 80–100°C in THF) . Monitor intermediates via TLC or LC-MS .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

- Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2'-Bromobiphenyl-2-carboxaldehyde ).

- DFT Calculations : Predict NMR shifts using computational tools (e.g., Gaussian) to validate experimental data .

- Variable Temperature NMR : Resolve signal splitting caused by rotational isomerism .

Q. What strategies are effective in minimizing side reactions during functionalization of this compound?

- Answer :

- Protecting Groups : Use trimethylsilyl (TMS) groups to shield the aldehyde during bromination or coupling .

- Low-Temperature Reactions : Perform reactions at –78°C to suppress aldol condensation .

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of the aldehyde group .

Q. How can the environmental and metabolic stability of this compound be assessed?

- Answer :

- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 37°C using HPLC .

- CYP450 Assays : Evaluate hepatic metabolism via human liver microsomes and LC-MS/MS .

- Ecotoxicity Tests : Use Daphnia magna or algal models to assess aquatic toxicity .

Methodological and Data Integrity Considerations

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Answer :

- Reproducibility Checks : Repeat reactions under identical conditions (solvent, catalyst loading, temperature) .

- Byproduct Analysis : Identify side products via GC-MS or HPLC-DAD .

- Peer Review : Share protocols with collaborators to validate results .

Q. What ethical and data storage practices apply to studies involving this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.